molecular formula C12H18OS B4626639 4-(2,3-dimethylphenoxy)-1-butanethiol

4-(2,3-dimethylphenoxy)-1-butanethiol

Cat. No. B4626639
M. Wt: 210.34 g/mol
InChI Key: TWPQWZFBZGHRHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(2,3-dimethylphenoxy)-1-butanethiol often involves cross-coupling reactions and functionalization of precursor molecules. For example, compounds with similar structures and functionalities have been synthesized through reactions involving aryl methyl ketones in the presence of copper(II) oxide, iodine, and dimethyl sulfoxide, showcasing the cross-coupling reaction's efficiency and the selective functionalization of the aromatic ring (Yin et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(2,3-dimethylphenoxy)-1-butanethiol is characterized using spectroscopic techniques such as FTIR, NMR (1H and 13C), and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. For instance, detailed structural analysis through X-ray crystallography has been performed on various butyrate and dioxane derivatives, highlighting the molecular intricacies and crystal packing influenced by hydrogen bonds (Jebas et al., 2013).

Scientific Research Applications

Synthetic Applications

4-(2,3-dimethylphenoxy)-1-butanethiol has been investigated for its reactivity and potential in synthesizing polymeric and macromolecular structures. For instance, its radical addition to hydroxytelechelic polybutadienes has been studied to understand the mechanism of thiol-ene reactions, showcasing its utility in modifying polymer chains for enhanced material properties (Campa & Pham, 1981). These findings are crucial for developing new materials with tailored physical and chemical characteristics for industrial applications.

Material Science Innovations

In the domain of material science, research has delved into the synthesis of complex molecules and materials leveraging 4-(2,3-dimethylphenoxy)-1-butanethiol. A notable example includes the synthesis of stereochemically rich molecules through dithiane coupling, demonstrating the compound's versatility in constructing architecturally complex structures with potential applications in organic electronics and photonics (Ide, Tsunashima, & Nakata, 1999). Such advances are pivotal for the next generation of electronic devices and sensors.

Moreover, the synthesis and study of nickel(II) complexes incorporating 4-(2,3-dimethylphenoxy)-1-butanethiol derivatives have provided insights into the electronic, structural, and spectroscopic properties of metal-organic frameworks. These complexes have potential applications in catalysis, magnetic materials, and as precursors for more complex coordination compounds (Gradinaru et al., 2001).

properties

IUPAC Name

4-(2,3-dimethylphenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-14/h5-7,14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPQWZFBZGHRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylphenoxy)butane-1-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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